N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-16-4-2-1-3-13(16)11-22-17(24)18(25)23-12-19(9-10-19)14-5-7-15(21)8-6-14/h1-8H,9-12H2,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIVPEWFGCDVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride.
Cyclopropylmethylation: The next step involves the reaction of 1-(4-fluorophenyl)cyclopropane with a suitable alkylating agent to introduce the cyclopropylmethyl group.
Oxalamide Formation: Finally, the chlorobenzyl intermediate and the cyclopropylmethyl intermediate are coupled using oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorobenzyl)-N2-(cyclopropylmethyl)oxalamide
- N1-(4-fluorobenzyl)-N2-(cyclopropylmethyl)oxalamide
- N1-(2-chlorobenzyl)-N2-(phenylmethyl)oxalamide
Uniqueness
N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is unique due to the presence of both the chlorobenzyl and fluorophenyl groups, which confer distinct chemical and biological properties
Biological Activity
N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a unique structure featuring a chlorobenzyl group, a cyclopropylmethyl group, and a fluorophenyl moiety linked through an oxalamide functional group. The synthesis typically involves several key steps:
- Formation of Chlorobenzyl Intermediate : Chlorination of benzyl alcohol to produce 2-chlorobenzyl chloride.
- Cyclopropylmethylation : Reaction of 1-(4-fluorophenyl)cyclopropane with an alkylating agent.
- Oxalamide Formation : Coupling of the chlorobenzyl and cyclopropylmethyl intermediates using oxalyl chloride.
This synthetic pathway allows for the production of high-purity compounds suitable for biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro, potentially by modulating cell cycle progression and promoting programmed cell death .
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It could act as a ligand for specific receptors, altering their signaling pathways and leading to therapeutic effects .
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study: Anticancer Activity
Another research effort focused on the anticancer properties of this compound involved treating human breast cancer cell lines with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and modulation of Bcl-2 family proteins .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-(2-chlorobenzyl)-N2-(cyclopropylmethyl)oxalamide | Lacks fluorophenyl group | Moderate antimicrobial activity |
| N1-(4-fluorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide | Different benzyl substitution | Enhanced anticancer properties |
| N1-(2-chlorobenzyl)-N2-(phenylmethyl)oxalamide | No cyclopropane moiety | Limited activity compared to target compound |
Q & A
Advanced Question
- Aromatic Substitution : The 2-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-fluorophenyl cyclopropane may stabilize target binding via van der Waals interactions .
- Cyclopropane Rigidity : The constrained cyclopropyl ring reduces conformational flexibility, which can enhance binding specificity to enzymes like HIV-1 gp120 .
- Activity Data : Analogues with bulkier substituents (e.g., adamantyl) show reduced solubility but increased target affinity, as seen in cytochrome P450 inhibitors .
What strategies optimize synthesis yield and purity for structurally complex oxalamides?
Advanced Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve amine reactivity but may require post-reaction dilution with water to precipitate products .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acyl transfer in oxalamide formation, reducing side products like dimers .
- Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions, critical for preserving the cyclopropane ring integrity .
- Diastereomer Separation : Use chiral columns (e.g., Chiralpak AD-H) or recrystallization in ethanol/water mixtures for enantiopure yields .
How can researchers resolve contradictions in reported biological activity data for similar oxalamides?
Advanced Question
- Assay Variability : Standardize in vitro models (e.g., HIV pseudovirus entry assays vs. live virus replication studies) to compare IC values .
- Metabolic Stability : Test compounds in hepatocyte microsomes to identify discrepancies between enzymatic inhibition (e.g., sEH) and cellular activity .
- Structural Analogues : Compare with derivatives like N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamide, which showed divergent activity due to altered hydrogen-bonding motifs .
What in vitro models are suitable for evaluating the antiviral efficacy of this compound?
Advanced Question
- HIV Entry Inhibition : Use TZM-bl cells expressing CD4/CXCR4/CCR5 and luciferase reporters to quantify inhibition of viral fusion (EC values) .
- Cytotoxicity : Parallel testing in HEK293 or PBMCs ensures selectivity (e.g., CC > 100 μM) .
- Resistance Profiling : Engineer pseudoviruses with gp120 mutations (e.g., VRC01-resistant strains) to assess target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
